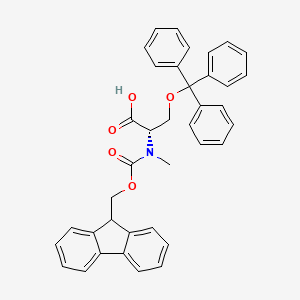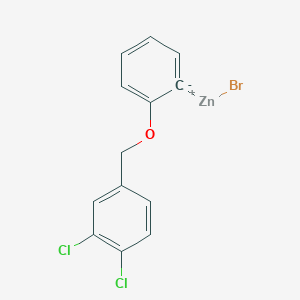
2-(3,4-DichlorobenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent. Organozinc reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is a solution in THF, a common solvent in organic chemistry, which helps stabilize the organozinc reagent and facilitate its use in various reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorobenzyloxy)phenylzinc bromide typically involves the reaction of 3,4-dichlorobenzyl bromide with phenylzinc bromide. The reaction is carried out in the presence of a base, such as lithium diisopropylamide (LDA), in THF. The reaction conditions are carefully controlled to ensure the formation of the desired organozinc compound .
Industrial Production Methods
Industrial production of organozinc reagents, including this compound, often involves continuous flow chemistry techniques. These methods offer advantages such as improved safety, better control over reaction conditions, and scalability. Continuous flow reactors enhance mass and heat transfer, leading to more efficient and consistent production of organozinc reagents .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is carried out under an inert atmosphere, typically using argon or nitrogen.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules, such as peptides and proteins, through cross-coupling reactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(3,4-dichlorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The zinc atom facilitates the transfer of the organic group to the target molecule, forming new carbon-carbon bonds. This process is often catalyzed by transition metals, such as palladium or nickel, which help activate the zinc reagent and promote the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc bromide: A simpler organozinc reagent used in similar types of reactions.
Bromobenzene: An aryl bromide that can be converted to phenylzinc bromide and used in similar reactions.
Uniqueness
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide is unique due to the presence of the 3,4-dichlorobenzyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over the reaction outcome is required .
Propriétés
Formule moléculaire |
C13H9BrCl2OZn |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
bromozinc(1+);1,2-dichloro-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9Cl2O.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
QPGOVVKFPVEKNF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C([C-]=C1)OCC2=CC(=C(C=C2)Cl)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
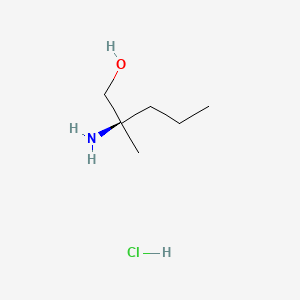
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
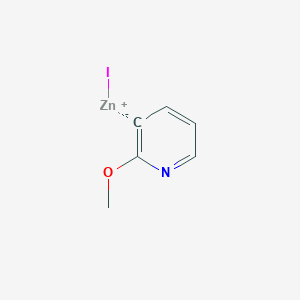
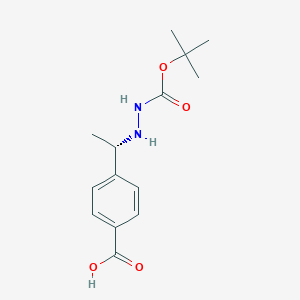

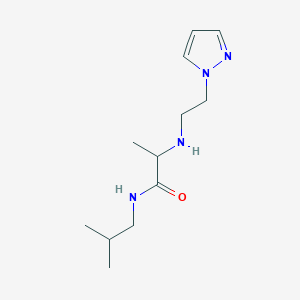
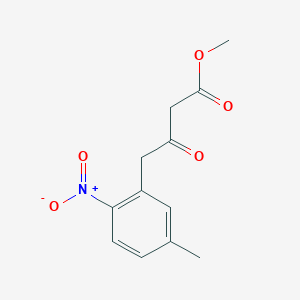
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)

![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)
![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
